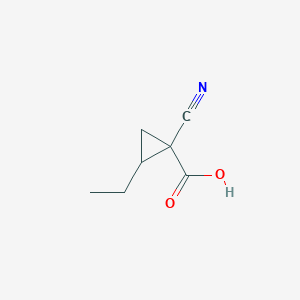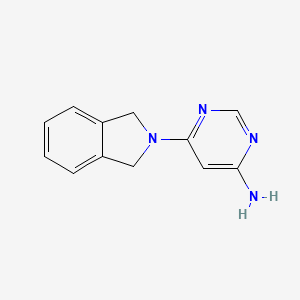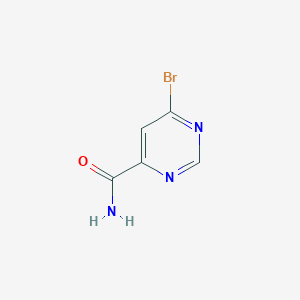![molecular formula C15H14F3NO2 B13329631 2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring and an isoindoline moiety. The presence of the trifluoromethyl group adds significant chemical stability and lipophilicity, making it an interesting target for various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione typically involves the reaction of a cyclohexanone derivative with an appropriate isoindoline precursor. One common method involves the use of trifluoromethylphenyl isothiocyanate in the presence of a base catalyst like triethylamine . The reaction is usually carried out in methanol, leading to the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly for targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar structural motif but lacking the trifluoromethyl group.
Spirooxindole: Features an oxindole moiety instead of an isoindoline, offering different chemical properties and biological activities.
Uniqueness
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is unique due to the presence of the trifluoromethyl group, which imparts increased chemical stability and lipophilicity. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Eigenschaften
Molekularformel |
C15H14F3NO2 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
2'-methyl-6'-(trifluoromethyl)spiro[cyclohexane-4,3'-isoindole]-1,1'-dione |
InChI |
InChI=1S/C15H14F3NO2/c1-19-13(21)11-8-9(15(16,17)18)2-3-12(11)14(19)6-4-10(20)5-7-14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
OEPWHFNIENYFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C13CCC(=O)CC3)C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


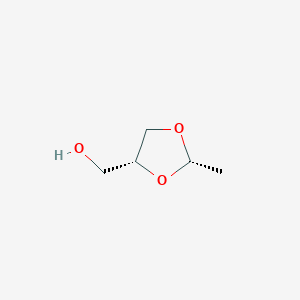
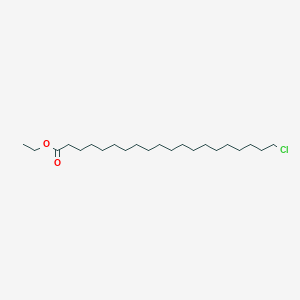
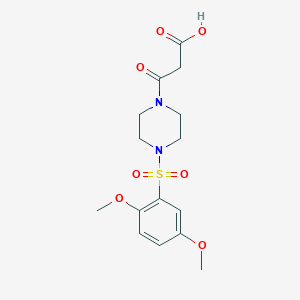
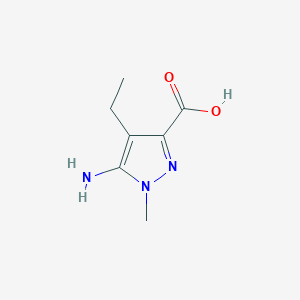

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
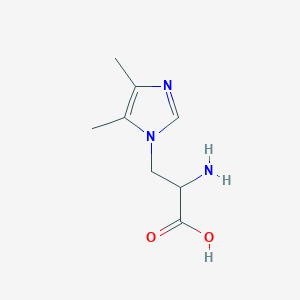
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
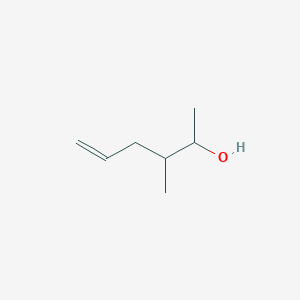
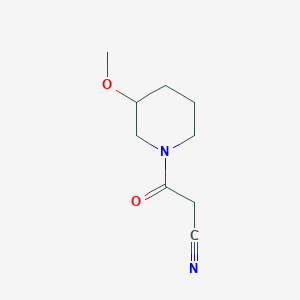
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
